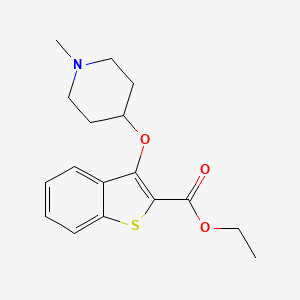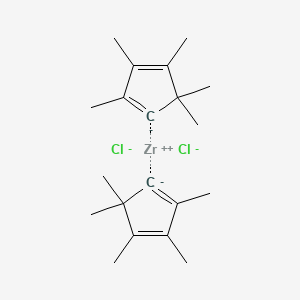
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;zirconium(2+);dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;zirconium(2+);dichloride is a complex organometallic compound featuring a zirconium center bonded to a pentamethylcyclopentadienyl ligand and two chloride ions. This compound is notable for its unique structure and reactivity, making it a valuable tool in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;zirconium(2+);dichloride typically involves the reaction of pentamethylcyclopentadiene with zirconium tetrachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., argon) to prevent oxidation and contamination. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired complex.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;zirconium(2+);dichloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state zirconium complexes.
Reduction: Reduction reactions can be used to generate lower oxidation state zirconium species.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups, to form new complexes.
Common Reagents and Conditions:
Oxidation reactions may use reagents like oxygen or peroxides, often under mild conditions.
Reduction reactions can involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions typically require the presence of a suitable nucleophile and may be carried out in solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation reactions can yield zirconium(IV) complexes.
Reduction reactions can produce zirconium(II) or zirconium(0) species.
Substitution reactions can result in a variety of zirconium complexes with different ligands.
Applications De Recherche Scientifique
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;zirconium(2+);dichloride finds applications in various fields:
Chemistry: It is used as a catalyst or catalyst precursor in organic synthesis, facilitating reactions such as olefin polymerization and hydroamination.
Biology: The compound can be employed in bioinorganic studies to understand metal-ligand interactions and their biological relevance.
Industry: The compound is used in materials science for the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;zirconium(2+);dichloride exerts its effects involves its ability to coordinate to various substrates and activate them for subsequent reactions. The zirconium center acts as a Lewis acid, facilitating the formation of intermediates and transition states. The pentamethylcyclopentadienyl ligand provides stability and electronic modulation to the complex.
Molecular Targets and Pathways:
In catalytic processes, the compound targets olefins, amines, and other organic substrates.
The pathways involved include coordination, insertion, and elimination steps, leading to the formation of desired products.
Comparaison Avec Des Composés Similaires
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;zirconium(2+);dichloride is compared to other similar compounds, such as:
Pentamethylcyclopentadienylzirconium trichloride: This compound has a similar structure but with an additional chloride ligand.
Cyclopentadienylzirconium dichloride: This compound lacks the methyl groups present in the pentamethylcyclopentadienyl ligand.
Uniqueness: The presence of the pentamethylcyclopentadienyl ligand in this compound provides enhanced stability and unique electronic properties compared to its counterparts. This makes it particularly useful in specific catalytic and synthetic applications.
Conclusion
This compound is a versatile organometallic compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial practitioners alike.
Propriétés
Formule moléculaire |
C20H30Cl2Zr-2 |
|---|---|
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(2+);dichloride |
InChI |
InChI=1S/2C10H15.2ClH.Zr/c2*1-7-6-10(4,5)9(3)8(7)2;;;/h2*1-5H3;2*1H;/q2*-1;;;+2/p-2 |
Clé InChI |
FDQKEKDJFZAHQJ-UHFFFAOYSA-L |
SMILES canonique |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Zr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


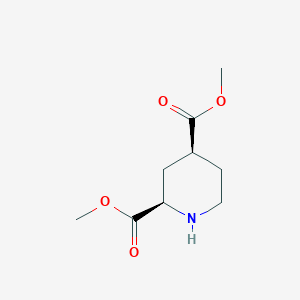
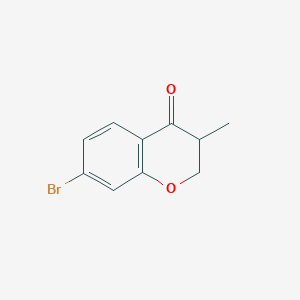
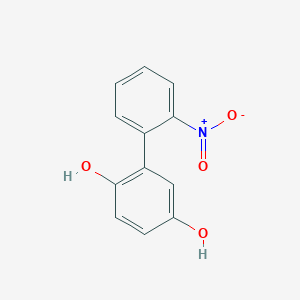

![[4-(Tetrazol-1-yl)phenyl]methanamine](/img/structure/B15360684.png)
![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4h)-one](/img/structure/B15360685.png)
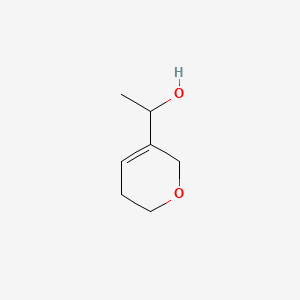
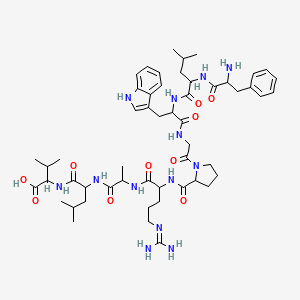
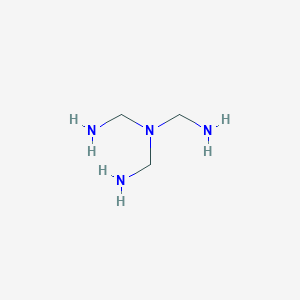
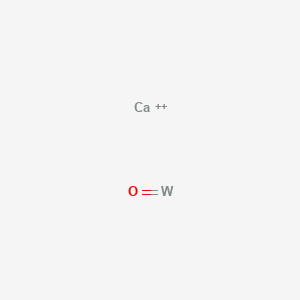
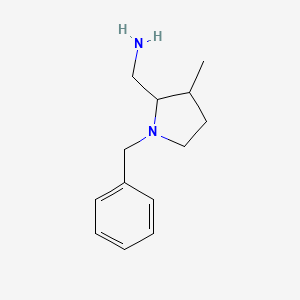

![[1,2,4]Triazolo[1,5-a]pyridine, 6-bromo-2-chloro-7,8-dimethyl-](/img/structure/B15360732.png)
